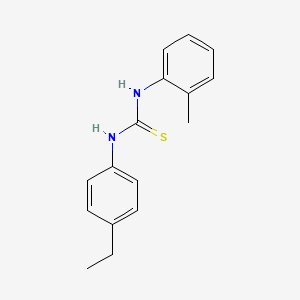
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit antitumor, antiviral, antifungal, and antibacterial properties. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been studied for its potential as an antioxidant, anti-inflammatory, and antidiabetic agent. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been used as a reagent in analytical chemistry for the determination of metal ions.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea exerts its biological activities by inhibiting enzymes or by interacting with cellular receptors. For example, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been shown to interact with the dopamine transporter, a cellular receptor involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. For example, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been shown to reduce inflammation and oxidative stress in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has several advantages as a research tool. It is readily available, easy to synthesize, and relatively inexpensive. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has some limitations. It is toxic at high concentrations and can cause skin irritation. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is not very soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea. One area of interest is the development of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea derivatives with improved biological activities and reduced toxicity. Another area of research is the elucidation of the mechanism of action of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea and its interaction with cellular targets. Furthermore, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea can be studied for its potential use in drug discovery and development. Overall, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is a promising compound with diverse biological activities and potential applications in various fields of research.
Méthodes De Synthèse
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by reacting 4-ethylphenyl isothiocyanate with 2-methylphenylamine in the presence of a catalyst. The reaction takes place at room temperature and yields N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea as a white crystalline solid. The purity of the compound can be confirmed by spectroscopic techniques such as IR and NMR.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-3-13-8-10-14(11-9-13)17-16(19)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAYXWYKIVRECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
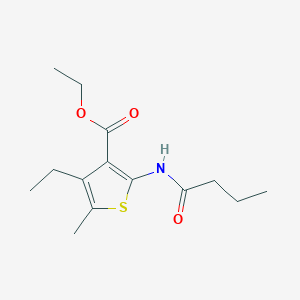
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)
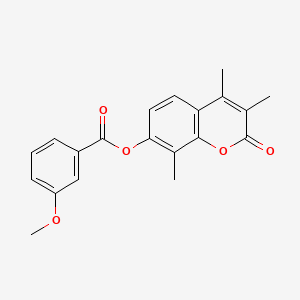

![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
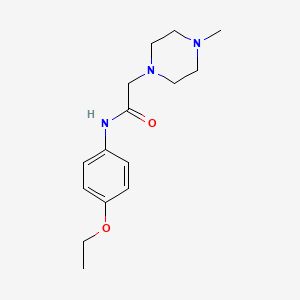
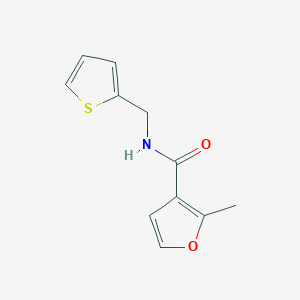

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)

